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Introduction

N-nitroso dabigatran etexilate is a nitrosamine impurity of dabigatran etexilate, a direct
thrombin inhibitor used as an anticoagulant. Nitrosamine impurities in pharmaceuticals are a
significant concern for regulatory agencies and the pharmaceutical industry due to their
potential mutagenic and carcinogenic properties. As a class of compounds, nitrosamines are
categorized as "cohort of concern” under the International Council for Harmonisation of
Technical Requirements for Pharmaceuticals for Human Use (ICH) M7(R2) guideline,
necessitating a thorough evaluation of their genotoxic potential to ensure patient safety.[1][2]

This technical guide provides an in-depth overview of the genotoxicity assessment of N-nitroso
dabigatran etexilate, summarizing the available data from key in vitro genotoxicity assays: the
bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This guide is
intended to serve as a resource for researchers, scientists, and drug development
professionals involved in the risk assessment of nitrosamine impurities.

Regulatory Context and Risk Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine
impurities in drug products. A key component of the risk assessment for these impurities is the
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determination of an Acceptable Intake (Al) limit, which represents a level of exposure with a
negligible carcinogenic risk.

The Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an Al
limit based on the structural features of the nitrosamine. N-nitroso dabigatran etexilate has
been assigned a CPCA Category 3, corresponding to an Al of 400 ng/day. This categorization
is based on the prediction of its carcinogenic potency. Experimental genotoxicity data, as
detailed in this guide, are crucial for confirming or refining such in silico predictions.

Data Presentation: In Vitro Genotoxicity Studies

The genotoxic potential of N-nitroso dabigatran etexilate has been evaluated in two key in vitro
assays as part of a broader study on nitrosamine drug substance-related impurities (NDSRIS).
The results are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, conducted according to the principles of OECD Guideline 471, is designed to
detect gene mutations (point mutations) in bacteria. An "Enhanced Ames Test" (EAT) protocol,
optimized for the detection of nitrosamines, was utilized.

Summary of Results:

N-nitroso dabigatran etexilate was found to be non-mutagenic in the Enhanced Ames Test
(EAT) across all tested bacterial strains, both in the presence and absence of a metabolic
activation system (S9).

Quantitative data from the primary study by Heflich et al. (2024) was not available in the public
domain at the time of this guide's compilation. The results are based on the summary provided
in subsequent publications.

In Vitro Micronucleus Assay

The in vitro micronucleus assay, performed in accordance with OECD Guideline 487, assesses
the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with
the mitotic apparatus (aneugenicity) in mammalian cells. Human lymphoblastoid TK6 cells were
used in this assessment.
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Summary of Results:

o With Metabolic Activation (4-hour treatment with hamster liver S9): N-nitroso dabigatran
etexilate was negative for the induction of micronuclei.

o Without Metabolic Activation (24-hour continuous treatment): N-nitroso dabigatran etexilate
induced an increase in micronucleus formation only at the highest tested concentration,
where cytotoxicity was approximately 50%.[3]

The table below summarizes the quantitative findings from the in vitro micronucleus assay
without metabolic activation.

. % Micronucleated Fold Increase over % Cytotoxicity
Concentration (pM)
Cells (Mean + SD) Control (Mean * SD)

Vehicle Control 1.0+0.2 1.0 05

1.56 1.1+0.3 1.1 5+3

3.13 1.2+£0.2 1.2 104

6.25 14+£04 1.4 256

12.5 21+05 2.1 48+ 7

Data extracted from the supplementary materials of Li et al. (2024).

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on established
OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

This assay evaluates the ability of a test substance to induce reverse mutations at selected loci
of several bacterial strains.

Experimental Workflow:
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Preparation
Metabolic Activation System Bacterial Strains N-nitroso dabigatran etexilate
(S9 fraction + cofactors) (e.g., S. typhimurium, E. coli) (in appropriate solvent)
Exposure
Mix: Bacteria + Test Article + S9 Mix: Bacteria + Test Article

Pre-incubation
(e.g., 30 min at 37°C)

Plating & [ncubation

Add Top Agar

[Pour onto Minimal Glucose Agar Plates)

Incubate
(48-72 hours at 37°C)

Data Analysis

[ Count Revertant Colonies)

Compare to Vehicle & Positive Controls

:

Evaluate Mutagenicity
(e.g., =22-fold increase over background)
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Cell Culture & Treatment

Culture Mammalian Cells
(e.g., TK6)

[Treat cells with N-nitroso dabigatran etexilate]

(+ S9 metabolic activation)

Cytokinesis Block
Add Cytochalasin B
(to block cytokinesis)
[ Incubate for 1.5-2 cell cycles ]

Harvesting &

Harvest Cells
[ Hypotonic Treatment]

Stain with DNA-specific dye
(e.g., Giemsa, Propidium lodide)

ptaining

Data Analysis
Score Micronuclei in Binucleated Cells Assess Cytotoxicity
(Microscopy or Flow Cytometry) (e.g., CBPI, RI)
[ Statistical Analysis )
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Metabolic Activation

CYP450
(a-hydroxylation)

DNA Damage

DNA Adducts
(e.g., O6-alkylguanine)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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